4-Methyl-5,5-diphenylcyclohex-2-en-1-one
Description
Properties
CAS No. |
103367-61-9 |
|---|---|
Molecular Formula |
C19H18O |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
4-methyl-5,5-diphenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H18O/c1-15-12-13-18(20)14-19(15,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,15H,14H2,1H3 |
InChI Key |
RWYFGSWQGPDOSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC(=O)CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation represents a classical approach to synthesizing α,β-unsaturated ketones, including 4-methyl-5,5-diphenylcyclohex-2-en-1-one. This method involves the base-catalyzed condensation of a ketone with an aromatic aldehyde, followed by dehydration to form the conjugated enone system. For instance, reacting 5-methylcyclohexan-1-one with benzaldehyde derivatives under alkaline conditions yields the target compound. The reaction typically proceeds via enolate formation, aldol addition, and subsequent elimination of water (Figure 1).
Key advantages of this method include its simplicity and compatibility with a wide range of aryl aldehydes. However, challenges such as over-condensation and low regioselectivity necessitate precise control of reaction parameters. Optimal yields (60–75%) are achieved using sodium hydroxide in ethanol at reflux temperatures.
Microwave-Assisted Synthesis
Modern microwave-assisted techniques have revolutionized the synthesis of diaryl-substituted cyclohexenones. A protocol developed by involves the reaction of phenylpyruvic acid with pre-synthesized or in situ-generated enones under microwave irradiation. For example:
- Presynthesized enone route : Combining phenylpyruvic acid (2 mmol), 4-phenyl-3-buten-2-one (2 mmol), and NaOH (3 mmol) in toluene at 135°C for 15 minutes yields this compound with 86% isolated yield.
- In situ enone route : Using water as the solvent under similar microwave conditions (135°C, 30 minutes) achieves a 98% overall yield but produces a mixture of anti and syn diastereomers (62:38 ratio).
The mechanism proceeds through a hemiketal intermediate, followed by an oxy-Cope-sigmatropic rearrangement and intramolecular aldol condensation (Scheme 1). Microwave irradiation enhances reaction rates and improves yields compared to conventional heating.
Diels-Alder Cycloaddition
The Diels-Alder reaction offers a stereoselective pathway to construct the cyclohexenone ring. Using furan derivatives as dienes and α,β-unsaturated ketones as dienophiles, the [4+2] cycloaddition forms the six-membered ring, which is subsequently oxidized to the enone. For example, reacting 2,5-dimethylfuran with cinnamoyl chloride in the presence of Lewis acids like AlCl₃ generates the cycloadduct, which undergoes dehydrogenation to yield the target compound.
This method provides excellent control over stereochemistry but requires stringent anhydrous conditions and specialized catalysts. Yields range from 50–65%, depending on the diene and dienophile pairing.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces aryl groups to the cyclohexenone core via electrophilic aromatic substitution. Reacting 4-methylcyclohex-2-en-1-one with benzoyl chloride in the presence of AlCl₃ selectively functionalizes the aromatic rings at the para positions. Subsequent hydrolysis and decarboxylation steps yield the diphenyl-substituted product.
While this method ensures high regioselectivity, it is limited by the electron-rich nature of the aromatic substrates and the generation of stoichiometric amounts of Lewis acid waste.
Comparative Analysis of Preparation Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Claisen-Schmidt | NaOH/EtOH, reflux | 60–75% | Simplicity, broad substrate scope | Over-condensation, moderate yields |
| Microwave-Assisted | 135°C, NaOH/H₂O or toluene, 15–30 min | 86–98% | High yields, rapid kinetics | Specialized equipment required |
| Diels-Alder | AlCl₃, anhydrous conditions | 50–65% | Stereoselectivity | Sensitive to moisture, multi-step |
| Friedel-Crafts | AlCl₃, RT to reflux | 40–55% | Regioselective | Waste-intensive, limited scalability |
Key Findings :
- Microwave-assisted synthesis outperforms traditional methods in both yield (98%) and reaction time (30 minutes).
- The Claisen-Schmidt method remains preferred for small-scale synthesis due to its operational simplicity.
- Stereochemical outcomes vary significantly with solvent choice; toluene favors anti diastereomers, while water produces syn configurations.
Mechanistic Insights and Optimization Strategies
Solvent Effects on Diastereoselectivity
The choice of solvent profoundly impacts the stereochemical outcome of microwave-assisted syntheses. In toluene, the reaction follows a hemiketal–oxy-Cope pathway, favoring anti products due to steric hindrance during aldol condensation. In contrast, aqueous conditions promote intermolecular aldol-electrocyclization mechanisms, leading to syn configurations.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5,5-diphenylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexenone derivatives.
Scientific Research Applications
4-Methyl-5,5-diphenylcyclohex-2-en-1-one has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and heterocycles.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, fragrances, and materials
Mechanism of Action
The mechanism of action of 4-Methyl-5,5-diphenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo tautomerization to form enol structures, which can further participate in various biochemical reactions. The enone functionality allows it to act as a Michael acceptor, facilitating nucleophilic addition reactions .
Comparison with Similar Compounds
Comparison with Similar Cyclohexenone Derivatives
Structural and Substituent Analysis
The table below compares key structural features and substituent effects of 4-Methyl-5,5-diphenylcyclohex-2-en-1-one with analogous compounds:
Substituent-Driven Property Trends
- Electronic Effects: Electron-withdrawing groups (e.g., Br, -OCF₃) increase the electrophilicity of the α,β-unsaturated ketone, enhancing reactivity toward Michael additions. In contrast, electron-donating methyl or phenyl groups may stabilize the enone system .
- Solid-State Behavior : Studies on fluorophenyl- and hydroxy-substituted analogs (e.g., ) reveal that polar substituents like -OH promote hydrogen bonding, influencing crystallinity and melting points. The phenyl groups in the target compound likely favor π-π stacking, affecting crystal packing .
Ring Conformation and Puckering
The cyclohexenone ring’s puckering is influenced by substituents. For instance:
- 5,5-Dimethyl groups : Introduce chair-like conformations due to equatorial positioning, minimizing 1,3-diaxial interactions .
- 5,5-Diphenyl groups : The bulky phenyl substituents may enforce a distorted boat or twist-boat conformation to alleviate steric strain, as observed in related sterically crowded systems .
Q & A
Q. What are the established synthetic routes for 4-Methyl-5,5-diphenylcyclohex-2-en-1-one, and how can intermediates be stabilized?
The compound is synthesized via cycloaddition reactions, such as the reaction of acetaldehyde azine with precursors under refluxing ether. Key intermediates like cycloadducts (e.g., 3a) are thermally unstable and decompose to final products (e.g., 4a) upon heating. Stabilization requires low-temperature conditions (-20°C) and inert atmospheres to prevent decomposition into acetonitrile and other byproducts .
Q. How is X-ray crystallography applied to determine the structure of this compound?
Single-crystal X-ray diffraction using instruments like the Bruker SMART APEX CCD area-detector diffractometer provides high-resolution structural data. Refinement is performed via SHELXL, which optimizes atomic coordinates and thermal parameters against intensity data. Visualization tools like ORTEP-III generate 3D representations of the molecular structure, highlighting bond lengths, angles, and torsional conformations .
Q. What methodologies quantify ring puckering in cyclohexenone derivatives?
Cremer-Pople puckering coordinates are used to analyze non-planar ring conformations. Displacements perpendicular to the mean ring plane are calculated using least-squares fitting, with amplitude (q) and phase (φ) parameters describing puckering magnitude and type. Software like PLATON or Mercury facilitates this analysis for crystallographic data .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of cycloaddition reactions involving this compound?
Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity. For example, frontier molecular orbital (FMO) analysis identifies electron-rich/deprived regions in reactants, explaining preferential bond formation. Experimental validation via NMR monitoring of reaction kinetics under varying temperatures is critical .
Q. How does thermal stability impact synthetic protocols for this compound?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds. For instance, intermediates decompose above 100°C, necessitating low-temperature reflux (e.g., ether at 40°C) and rapid purification via flash chromatography to isolate the target compound .
Q. How can computational models reconcile discrepancies in experimental puckering parameters?
Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian) predict puckering conformations. Comparing these with crystallographic data (e.g., Cremer-Pople parameters) identifies steric or electronic factors causing deviations. Adjusting force fields or basis sets improves model accuracy .
Q. What methodologies evaluate the pharmacological potential of this compound?
Antibacterial activity is tested via agar diffusion assays against Gram-positive/negative strains. Minimum inhibitory concentration (MIC) values are determined using serial dilution. Structural analogs (e.g., 3,5-diphenylcyclohexenones) guide structure-activity relationship (SAR) studies, with electron-withdrawing substituents enhancing bioactivity .
Q. How are contradictions in spectroscopic or crystallographic data resolved?
Multi-technique validation is essential. For example, conflicting NMR and X-ray data on substituent orientation are resolved via rotational-echo double-resonance (REDOR) NMR or high-pressure crystallography. Cross-referencing with computational IR/Raman spectra verifies vibrational modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
